molecular formula C4H9Cl2N3S B2715412 (2-Methyl-1,3-thiazol-5-yl)hydrazine;dihydrochloride CAS No. 2503206-38-8

(2-Methyl-1,3-thiazol-5-yl)hydrazine;dihydrochloride

Cat. No.: B2715412
CAS No.: 2503206-38-8
M. Wt: 202.1
InChI Key: OMJGMDCYSNNFAR-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

Thiazoles are synthesized through a variety of methods. For instance, Narayana et al. synthesized a series of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides . The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

  • Antihypertensive Agents :

    • A study by Abdel-Wahab et al. (2008) explored the synthesis of various compounds, including those related to the thiazolyl hydrazine family. These compounds demonstrated potential as antihypertensive α-blocking agents with low toxicity (Abdel-Wahab et al., 2008).
  • Coordination Chemistry :

    • Di´az-Di´ez et al. (1996) reported the coordination behavior and equilibrium study of (2-Thiazolin-2-Yl) hydrazine hydrochloride (TzHyHCl) with nickel(II) in aqueous solution, providing insights into its structural and chemical properties (Di´az-Di´ez et al., 1996).
  • Anticancer Agents :

    • Gomha et al. (2014) synthesized novel thiadiazole and thiazole derivatives incorporating pyrazole moiety, showing promising anticancer activity, especially against breast carcinoma cell line MCF-7 (Gomha et al., 2014).
  • Surfactants with Dyeing and Antimicrobial Activities :

    • A study by Amine et al. (2012) demonstrated the synthesis of surfactants from pyrazole, isoxazole, pyrimidine, and triazine, incorporating the 1,3,4-thiadiazole moiety. These compounds exhibited dyeing and antimicrobial activities (Amine et al., 2012).
  • Antimicrobial Activity :

    • Abdelhamid et al. (2010) synthesized new 5-arylazothiazole, pyrazolo[1,5-a]pyrimidine, [1,2,4]triazolo[4,3-a]pyrimidine, and pyrimido[1,2-a]benzimidazole derivatives containing the thiazole moiety, exhibiting significant antimicrobial activity (Abdelhamid et al., 2010).
  • Antiviral Activity Against COVID-19 :

    • Rashdan et al. (2021) conducted a study where novel 1,3,4-thiadiazole-1,2,3-triazole hybrids were synthesized and evaluated for their antiviral activity against COVID-19, demonstrating good docking scores to the main coronavirus protease (Rashdan et al., 2021).

Future Directions

The future directions of “(2-Methyl-1,3-thiazol-5-yl)hydrazine;dihydrochloride” could involve further exploration of its potential pharmaceutical and biological activities. This could include its potential as an antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective agent .

Properties

IUPAC Name

(2-methyl-1,3-thiazol-5-yl)hydrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S.2ClH/c1-3-6-2-4(7-5)8-3;;/h2,7H,5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJGMDCYSNNFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)NN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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